molecular formula C9H5ClN2O2S B15252346 4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid

4-Chloro-2-thiophen-2-ylpyrimidine-6-carboxylic acid

Cat. No.: B15252346
M. Wt: 240.67 g/mol
InChI Key: GRELXHASKHJTPD-UHFFFAOYSA-N
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Description

6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a thiophene ring at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with various functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid is unique due to the combination of the chlorine and thiophene substituents, which confer distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological or material properties .

Properties

Molecular Formula

C9H5ClN2O2S

Molecular Weight

240.67 g/mol

IUPAC Name

6-chloro-2-thiophen-2-ylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2S/c10-7-4-5(9(13)14)11-8(12-7)6-2-1-3-15-6/h1-4H,(H,13,14)

InChI Key

GRELXHASKHJTPD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O

Origin of Product

United States

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